molecular formula C11H12O2 B12580188 1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene CAS No. 193620-46-1

1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene

Cat. No.: B12580188
CAS No.: 193620-46-1
M. Wt: 176.21 g/mol
InChI Key: OBHMASUUNVGYPW-UHFFFAOYSA-N
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Description

1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H10O2 It is known for its unique structure, which includes a methoxy group attached to a benzene ring and a propynyl group

Preparation Methods

The synthesis of 1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene can be achieved through several routes. One common method involves the reaction of benzene derivatives with methoxy halides under specific conditions. For instance, the reaction of benzene with methoxypropynyl halide in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to facilitate the formation of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the propynyl group into a propyl group, resulting in a more saturated compound.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of methoxy and propynyl groups on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of similar structures.

    Medicine: Although not widely used in medicine, the compound’s derivatives may have potential therapeutic applications. Research into its pharmacological properties could reveal new drug candidates.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene exerts its effects depends on its interactions with molecular targets. The compound’s methoxy and propynyl groups can participate in various chemical reactions, influencing its behavior in different environments. For example, the methoxy group can act as an electron-donating group, affecting the compound’s reactivity and stability. The propynyl group, on the other hand, can undergo addition reactions, leading to the formation of new bonds and structures .

Comparison with Similar Compounds

1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-methoxy-4-(1-methoxyprop-2-ynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-11(13-3)9-5-7-10(12-2)8-6-9/h1,5-8,11H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHMASUUNVGYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80773164
Record name 1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80773164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193620-46-1
Record name 1-Methoxy-4-(1-methoxyprop-2-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80773164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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